molecular formula C13H12BrN B8013051 1-(8-Bromonaphthalen-1-YL)cyclopropan-1-amine

1-(8-Bromonaphthalen-1-YL)cyclopropan-1-amine

Cat. No.: B8013051
M. Wt: 262.14 g/mol
InChI Key: VJAUMNLNOTUJMZ-UHFFFAOYSA-N
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Description

1-(8-Bromonaphthalen-1-YL)cyclopropan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a naphthalene ring, which is further connected to a cyclopropane ring bearing an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Bromonaphthalen-1-YL)cyclopropan-1-amine typically involves the following steps:

    Bromination of Naphthalene: The initial step involves the bromination of naphthalene to form 8-bromonaphthalene. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Formation of Cyclopropane Ring: The next step involves the formation of the cyclopropane ring. This can be done through a cyclopropanation reaction, where a suitable cyclopropane precursor reacts with 8-bromonaphthalene under specific conditions.

    Introduction of Amine Group: Finally, the amine group is introduced via an amination reaction. This can be achieved using reagents such as ammonia (NH₃) or amine derivatives under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Bromonaphthalen-1-YL)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the bromine atom or other functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN₃) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: NaN₃ in dimethylformamide (DMF) or KCN in ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, reduction may produce dehalogenated amines, and substitution can result in azido or cyano derivatives.

Scientific Research Applications

1-(8-Bromonaphthalen-1-YL)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(8-Bromonaphthalen-1-YL)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(8-Bromonaphthalen-1-YL)cyclopropan-1-amine can be compared with other similar compounds, such as:

    1-(8-Chloronaphthalen-1-YL)cyclopropan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    1-(8-Fluoronaphthalen-1-YL)cyclopropan-1-amine: Contains a fluorine atom, leading to different reactivity and properties.

    1-(8-Iodonaphthalen-1-YL)cyclopropan-1-amine: Iodine substitution results in distinct chemical behavior.

Properties

IUPAC Name

1-(8-bromonaphthalen-1-yl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-11-6-2-4-9-3-1-5-10(12(9)11)13(15)7-8-13/h1-6H,7-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAUMNLNOTUJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC3=C2C(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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